molecular formula C23H23N3O4S B2500529 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid CAS No. 735336-28-4

1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid

Cat. No. B2500529
CAS RN: 735336-28-4
M. Wt: 437.51
InChI Key: BXKDVFVJFOKBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C23H23N3O4S . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 437.51 . The molecular structure includes a quinazolinone core, a sulfanyl group, an acetyl group, and a piperidine ring attached to a carboxylic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 437.51 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including our compound of interest, often exhibit anti-inflammatory and analgesic activities. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these effects. Their ulcerogenic indices are favorable compared to standard drugs like indomethacin and celecoxib .

Heterocyclic Chemistry and Green Synthesis

The synthesis of 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid involves heterocyclic chemistry. Researchers explore novel methods to construct indole derivatives due to their biological significance. Green synthetic approaches, such as water-based reactions, are gaining prominence. For instance, the preparation of 5-thiolated 1,2,3-triazoles using TMEDA as a weak base in water demonstrates an environmentally friendly procedure .

Natural Products and Alkaloids

Indoles are prevalent in natural products and alkaloids. Investigating their role within selected alkaloids provides insights into their biological functions. The Fischer indole synthesis and subsequent transformations yield diverse indole-containing structures, which may have therapeutic potential .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available resources .

Future Directions

The compound is used for research purposes , and it could be a part of future studies due to its quinazolinone core, which is known for its wide range of biological properties .

properties

IUPAC Name

1-[2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-20(25-12-10-17(11-13-25)22(29)30)15-31-23-24-19-9-5-4-8-18(19)21(28)26(23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKDVFVJFOKBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid

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